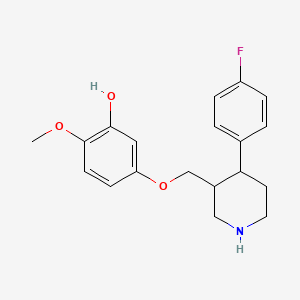

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine is a compound that has been studied extensively in recent years, due to its potential applications in scientific research and medicine.

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution and Synthesis Applications

Piperidine and its derivatives are known for undergoing nucleophilic aromatic substitution reactions, which are crucial for the synthesis of various pharmacologically active compounds. For instance, the reaction of piperidine with nitro-aromatic compounds has been explored to understand the kinetics and mechanisms underlying these transformations, highlighting the importance of piperidine derivatives in synthetic organic chemistry (Pietra & Vitali, 1972).

Pharmacophoric Contributions in Drug Discovery

Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, constitute critical pharmacophoric groups in several antipsychotic agents. Research indicates that these structural motifs can enhance the potency and selectivity of binding affinity at D2-like receptors, which are key targets in treating disorders such as schizophrenia and Parkinson's disease (Sikazwe et al., 2009).

Opioid Receptor Modulation

The 4-anilidopiperidine class, including compounds like ohmefentanyl, has been studied for its unique activity at opioid receptors. This research has focused on the stereochemistry of these compounds and their implications for understanding ligand-receptor interactions and developing novel pharmacophores for opioid receptor modulation (Brine et al., 1997).

Piperidine Derivatives as Therapeutic Agents

Piperidine derivatives have been extensively reviewed for their therapeutic applications across a wide spectrum of diseases, including neuropsychiatric disorders and infections. These compounds have shown potential as novel antineoplastic agents, highlighting their significant cytotoxic properties and potential for tumor-selective toxicity (Hossain et al., 2020). Additionally, the Piper genus has been identified as a source of pharmacological compounds for developing effective, safe, and inexpensive treatments for diseases like leishmaniasis, underscoring the therapeutic potential of natural piperidine-containing compounds (Peixoto et al., 2021).

Propiedades

IUPAC Name |

5-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJVUVGUVCOISV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697115 |

Source

|

| Record name | 5-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112058-89-6 |

Source

|

| Record name | 5-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

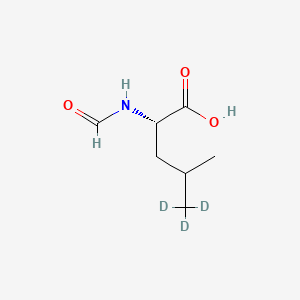

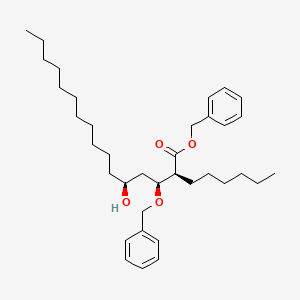

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)